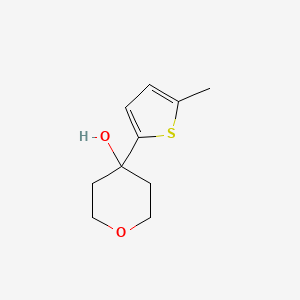

4-(5-Methylthiophen-2-yl)oxan-4-ol

Beschreibung

4-(5-Methylthiophen-2-yl)oxan-4-ol is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a hydroxyl group and a 5-methylthiophen-2-yl moiety. The hydroxyl group on the oxane ring introduces hydrogen-bonding capability, which may impact solubility, crystallinity, and biological interactions.

Eigenschaften

IUPAC Name |

4-(5-methylthiophen-2-yl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-8-2-3-9(13-8)10(11)4-6-12-7-5-10/h2-3,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNKWGJKBNJTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2(CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(5-Methylthiophen-2-yl)oxan-4-ol typically involves the formation of the thiophene ring followed by the introduction of the oxan-4-ol group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

4-(5-Methylthiophen-2-yl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Wissenschaftliche Forschungsanwendungen

4-(5-Methylthiophen-2-yl)oxan-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of 4-(5-Methylthiophen-2-yl)oxan-4-ol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the oxan-4-ol moiety can form hydrogen bonds. These interactions can influence various biological pathways and molecular targets, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with 5-Methylthiophen-2-yl Substituents

Several pyrimidine-based analogs in share the 5-methylthiophen-2-yl group and exhibit distinct physicochemical and biological properties:

- Structural Influence: The presence of bromine (e.g., 4d) increases melting points compared to non-brominated analogs (4b, 5b), likely due to enhanced molecular packing and halogen bonding .

- Functional Groups: Replacement of -OH with -SH (5b vs.

Oxane-Based Analogs

- 4-(Thiophen-2-yl)oxan-4-amine (): This compound replaces the hydroxyl group with an amine. The amine group may enhance basicity and metal coordination, contrasting with the hydroxyl group’s acidity in the target compound.

Bis-Heteroaryl Molecules

- (R)-4-(1H-Indol-3-yl)-4-(5-methylthiophen-2-yl)butan-2-one (a79, ) : This compound demonstrates high enantiomeric purity (99.7:0.3 er) via chiral HPLC, highlighting the synthetic feasibility of stereocontrol in 5-methylthiophen-2-yl derivatives. Its ketone functionality contrasts with the hydroxyl group in the target compound, suggesting divergent reactivity and applications (e.g., as chiral intermediates) .

Physicochemical and Spectral Comparisons

- IR Spectroscopy : Compounds with -OH (e.g., 4b, 4d) show broad stretches near 3400 cm⁻¹, while -SH derivatives (5b) exhibit peaks at ~2550 cm⁻¹. The target compound’s hydroxyl group would similarly display a characteristic OH stretch .

- NMR Trends : In , the 5-methylthiophen-2-yl group in pyrimidines causes distinct aromatic proton shifts (δ 6.5–7.2 ppm for thiophene protons). The methyl group resonates near δ 2.4 ppm, consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.